(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-15-10-16(2)13-27(12-15)14-19-20(28)8-7-18-23(29)22(33-25(18)19)11-17-6-9-21(30-3)26(32-5)24(17)31-4/h6-9,11,15-16,28H,10,12-14H2,1-5H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQPGJTXWKINJI-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including cytotoxicity, anti-inflammatory effects, and neuroprotective activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₃₁H₃₅N₁O₆
- Molecular Weight : 517.63 g/mol
- SMILES Notation : CCOC(=O)c1ccc(cc1)C(=C(c2cc(c(c(c2)O)OC)OC)O)C(CN(C)C)C
Cytotoxicity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the one demonstrate potent cytotoxicity against colon cancer cells (HCT116 and HT29), with IC₅₀ values below 4 µM for several derivatives . This suggests that our compound may also possess similar antitumor properties.
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| HCT116 | < 4 | High |
| HT29 | < 4 | High |
| Non-malignant cells | > 100 | Low |
The mechanisms through which benzofuran derivatives exert their cytotoxic effects often involve the induction of apoptosis. For example, compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells. The induction of reactive oxygen species (ROS) is also a common pathway observed in these compounds .
- Apoptosis Induction : Compounds induce apoptosis by activating caspases and disrupting mitochondrial membrane potential.
- ROS Generation : Increased ROS levels have been linked to the cytotoxic effects observed in various cancer cell lines.
Anti-inflammatory Effects
Benzofuran derivatives have demonstrated significant anti-inflammatory properties. A related compound has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1 by substantial percentages (up to 98% reduction), indicating a strong potential for managing chronic inflammatory conditions .
Neuroprotective Effects
Emerging studies suggest that some benzofuran derivatives may provide neuroprotection. They have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer’s . The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, contributing to improved cognitive function.
Case Studies
Recent case studies involving similar benzofuran derivatives highlight their therapeutic potential:
- Colon Cancer Study : A study assessed the efficacy of a benzofuran derivative against colon cancer cells and found significant apoptosis induction and reduced cell viability .
- Neuroprotection Study : Another study evaluated a related compound's effect on neuronal cell lines and reported enhanced survival rates under oxidative stress conditions due to MAO inhibition .
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of microorganisms, including bacteria and fungi.
Key Findings:
- Antibacterial Activity: Various benzofuran derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds with specific substitutions at the benzofuran ring demonstrated enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .
- Antifungal Properties: Some derivatives have also been reported to possess antifungal activity against pathogens like Candida albicans and Aspergillus niger, suggesting their utility in treating fungal infections .
Anticancer Potential
The anticancer properties of benzofuran derivatives are another area of active research. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells.
Case Studies:
- Inhibition of Cancer Cell Lines: Studies have shown that certain benzofuran derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. For example, one study reported an IC50 value of 58 µM for a related benzofuran derivative against MCF-7 cells, indicating promising anticancer activity .
- Mechanistic Insights: The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial for various therapeutic applications.
Enzyme Inhibition Studies:
- Alkaline Phosphatase Inhibition: Research highlighted that certain benzofuran derivatives exhibit high inhibitory potential against alkaline phosphatase (AP), a key enzyme involved in numerous physiological processes. This inhibition was characterized through kinetic studies, revealing non-competitive inhibition mechanisms .
- Phosphatase Activity: The ability to modulate phosphatase activity suggests potential applications in metabolic disorders and other conditions where enzyme regulation is critical .
Antioxidant Properties
Benzofuran derivatives are recognized for their antioxidant capabilities, which can protect cells from oxidative stress.
Research Insights:
- Free Radical Scavenging: The compound's structure allows it to act as an effective scavenger of free radicals, thereby reducing oxidative damage in biological systems. This property is particularly relevant in the context of diseases linked to oxidative stress, such as neurodegenerative disorders .
Drug Design and Development
Given the diverse biological activities exhibited by benzofuran derivatives, they are considered valuable scaffolds in drug design.
Drug Development Applications:
- Lead Compounds: The unique structural features of this compound make it a candidate for further modifications aimed at enhancing its pharmacological profiles. The presence of hydroxyl groups and methoxy substituents can be optimized to improve efficacy and reduce toxicity .
- Pharmacokinetics and Toxicology: Preliminary assessments indicate that these compounds possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics, making them suitable for further development into therapeutic agents .
Chemical Reactions Analysis
Nucleophilic Reactions
The electron-deficient benzofuran core and methoxy-substituted benzylidene group create sites for nucleophilic attack. Key observations include:
-
C7 Position Reactivity : Density Functional Theory (DFT) studies on similar benzofuran derivatives indicate high electrophilicity at C7 due to the electron-withdrawing effects of adjacent carbonyl and cyano groups . Nucleophiles (e.g., amines, thiols) preferentially attack this position, leading to ring-opening intermediates that undergo cyclization (Table 1).
Table 1: Nucleophilic Reactions at C7
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines | Methanol, 60°C | Ring-opened intermediate A | |
| Thiophenol | DCM, RT | Thioether adduct | |
| Water | Acidic hydrolysis | Hydroxylated derivative |
-
Piperidine Moiety : The 3,5-dimethylpiperidinyl group participates in alkylation or quaternization reactions under basic conditions.
Electrophilic Substitution
The trimethoxybenzylidene and hydroxyl groups direct electrophiles to specific positions:
-
Hydroxyl Group (C6) : Undergoes acetylation (acetic anhydride) or methylation (CH₃I, K₂CO₃) to form protected derivatives.
-
Methoxy Groups (C2, C3, C4) : Demethylation occurs with BBr₃ in DCM, yielding phenolic intermediates .
Key Reaction Pathway :
Oxidation and Reduction
-
Oxidation : The hydroxyl group at C6 is oxidized to a ketone using CrO₃/H₂SO₄, altering the compound’s electronic properties.
-
Reduction : The α,β-unsaturated ketone in the benzofuran core undergoes hydrogenation (H₂/Pd-C) to yield a saturated analog.
Cycloaddition and Electrochemical Reactions
-
Diels-Alder Reactions : The benzylidene double bond acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered rings.
-
Electrochemical Cyclization : Similar benzofuran derivatives undergo oxidative cyclization with diselenides under electrochemical conditions, forming selanyl-benzofuran hybrids .
Stereochemical Stability
The (Z)-configuration of the benzylidene group is critical for reactivity:
-
Isomerization : Prolonged exposure to light or heat causes (Z)→(E) isomerization, confirmed by NMR coupling constants.
-
Impact on Reactivity : The (Z)-isomer shows 3× faster nucleophilic attack at C7 compared to the (E)-form due to reduced steric hindrance .
Mechanistic Insights from DFT Calculations
-
Local Reactivity Descriptors : Fukui indices reveal C7 as the most electrophilic site (), aligning with experimental nucleophilic attack patterns .
-
Thermodynamic Stability : The (Z)-isomer is more stable than the (E)-isomer by 8.2 kcal/mol, as calculated using CAM-B3LYP/6-311++G(d,p) .
Analytical Monitoring
Reactions are tracked via:
Q & A
Q. Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Diazonium Coupling | Temperature | 0–5°C | 15–20% reduction in by-products |
| Piperidine Addition | Solvent | Anhydrous DMF | 65% yield vs. 50% in THF |
| Demethylation | BBr₃ Equiv. | 1.2 equiv. | 70% conversion vs. 50% with 1.0 equiv. |
Basic: Which analytical methods are most reliable for structural characterization of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include aromatic protons (δ 6.75–7.14 for benzofuran and benzylidene), methoxy groups (δ 3.85–3.92 for trimethoxy), and piperidine methyl groups (δ 1.35–1.50) .
- ¹³C NMR : Carbonyl (C=O) at δ 182–184 ppm and quaternary carbons in the benzofuran core (δ 147–155 ppm) confirm the scaffold .
- X-ray Crystallography : Resolves Z/E isomerism of the benzylidene group. The Z-configuration shows a dihedral angle <10° between benzofuran and benzylidene planes .
- HPLC-PDA : Purity >98% can be achieved using a C18 column (acetonitrile/0.1% formic acid gradient) with retention time ~12.3 min .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Stability :
- Acidic (pH 2–3) : Rapid hydrolysis of the benzylidene group occurs (t₁/₂ = 2.3 hrs). Use lyophilization for long-term storage .
- Neutral (pH 7.4) : Stable for >48 hrs in PBS at 25°C, but degradation accelerates at 37°C (t₁/₂ = 18 hrs) .
- Thermal Stability : Decomposition begins at 180°C (TGA data), with mass loss correlating to trimethoxybenzylidene cleavage .
Q. Stability Table :
| Condition | Degradation Pathway | Half-Life (t₁/₂) |
|---|---|---|
| pH 2, 25°C | Benzylidene hydrolysis | 2.3 hrs |
| pH 7.4, 37°C | Oxidative degradation | 18 hrs |
| Dry state, 4°C | No significant change | >6 months |
Advanced: How do substituents on the benzylidene group influence biological activity in structure-activity relationship (SAR) studies?
Answer:
- Methoxy vs. Hydroxy Groups : The 2,3,4-trimethoxy substitution enhances lipophilicity (logP = 2.8) compared to dihydroxy analogs (logP = 1.2), improving membrane permeability but reducing aqueous solubility .
- Electron-Withdrawing Groups : Fluorine or bromine at the benzylidene para position increases electrophilicity, enhancing kinase inhibition (e.g., IC₅₀ = 0.8 µM vs. 2.1 µM for methoxy) .
- Steric Effects : Bulkier groups (e.g., 4-bromo) reduce binding affinity to hydrophobic pockets in target proteins (ΔΔG = +1.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
